(1S)-1-phenyl-N-((tetrahydro-2H-pyran-3-yl)methyl)ethanamine
Description
IUPAC Nomenclature and CAS Registry Number (1184000-97-2) Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (1S)-1-phenyl-N-((tetrahydro-2H-pyran-3-yl)methyl)ethanamine, which precisely describes the stereochemical configuration and connectivity pattern. The designation "(1S)" indicates the absolute configuration at the carbon atom bearing both the phenyl group and the methyl substituent, following the Cahn-Ingold-Prelog priority rules for stereochemical nomenclature. Alternative nomenclature systems refer to this compound as (1S)-N-(oxan-3-ylmethyl)-1-phenylethanamine, where "oxan" represents the systematic name for the tetrahydro-2H-pyran ring system. The Chemical Abstracts Service has assigned the registry number 1184000-97-2 to this specific stereoisomer, ensuring unambiguous identification in chemical databases and literature.
The nomenclature analysis reveals that multiple synonym variations exist in chemical databases, including [(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine and (1S)-1-phenyl-N-((tetrahydro-2H-pyran-3-yl)methyl)ethan-1-amine. These variations reflect different approaches to systematic naming while maintaining consistency in describing the same molecular structure. The compound is also catalogued under alternative Chemical Abstracts Service numbers in some databases, with 78598-91-1 appearing as a secondary identifier, though 1184000-97-2 remains the primary registry number. The comprehensive nomenclature system ensures proper identification of the specific stereoisomer among potential geometric and optical isomers that could theoretically exist.
Properties
IUPAC Name |
(1S)-N-(oxan-3-ylmethyl)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12(14-7-3-2-4-8-14)15-10-13-6-5-9-16-11-13/h2-4,7-8,12-13,15H,5-6,9-11H2,1H3/t12-,13?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZBCFYNNHATND-UEWDXFNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2CCCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCC2CCCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744352 | |
| Record name | (1S)-N-[(Oxan-3-yl)methyl]-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184000-97-2 | |
| Record name | (1S)-N-[(Oxan-3-yl)methyl]-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1S)-1-phenyl-N-((tetrahydro-2H-pyran-3-yl)methyl)ethanamine, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article synthesizes available research findings, including pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of (1S)-1-phenyl-N-((tetrahydro-2H-pyran-3-yl)methyl)ethanamine can be represented as follows:
This compound features a phenyl group and a tetrahydropyran moiety, which are significant for its biological activity.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly dopaminergic and adrenergic pathways. For example, studies on related tetrahydropyridine derivatives have shown their capacity to influence dopamine levels in the brain, suggesting that (1S)-1-phenyl-N-((tetrahydro-2H-pyran-3-yl)methyl)ethanamine may exhibit similar neuropharmacological effects .
Neurotoxicity Studies
A study examining the neurotoxic effects of tetrahydropyridine analogs found that certain derivatives could cause significant dopamine depletion in animal models. The implications for (1S)-1-phenyl-N-((tetrahydro-2H-pyran-3-yl)methyl)ethanamine are substantial, as they may indicate potential risks associated with its use in therapeutic settings .
Antidepressant Activity
Preliminary studies suggest that compounds similar to (1S)-1-phenyl-N-((tetrahydro-2H-pyran-3-yl)methyl)ethanamine may possess antidepressant properties. By modulating neurotransmitter levels, these compounds could provide relief from depressive symptoms .
Analgesic Effects
The analgesic potential of related compounds has also been explored. Tetrahydropyridine derivatives have shown promise in reducing pain responses in animal models, indicating that (1S)-1-phenyl-N-((tetrahydro-2H-pyran-3-yl)methyl)ethanamine might be effective in pain management .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N |
| Potential Activities | Antidepressant, Analgesic |
| Neurotoxic Effects | Dopamine Depletion |
| Clinical Observations | Improved Mood |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds structurally similar to (1S)-1-phenyl-N-((tetrahydro-2H-pyran-3-yl)methyl)ethanamine may exhibit anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to enhance the efficacy of chemotherapeutic agents like doxorubicin. In a study, the compound was linked to doxorubicin via an affinity-tethering moiety, showing improved cellular uptake and imaging in cancer cells .
Table 1: Summary of Anticancer Studies Involving Related Compounds
| Compound Name | Mechanism of Action | Target Cancer Type | Reference |
|---|---|---|---|
| Doxorubicin | DNA intercalation | Breast Cancer | |
| (1S)-Phenyl | Affinity tethering | Various |
Neurological Applications
The compound has shown promise in neurological research, particularly in modulating neurotransmitter activity. Its structure suggests potential interactions with receptors involved in mood regulation and cognitive function. Preliminary studies suggest that modifications to the tetrahydro-pyran moiety could enhance selectivity for serotonin receptors, which are critical in treating depression and anxiety disorders.
Case Study: Serotonin Receptor Modulation
A recent investigation into similar compounds revealed that modifications at the nitrogen position can significantly alter receptor affinity and efficacy, suggesting that (1S)-1-phenyl-N-((tetrahydro-2H-pyran-3-yl)methyl)ethanamine could be a candidate for further exploration in antidepressant drug development.
Synthesis of Complex Molecules
The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its unique structure allows for the introduction of various functional groups, making it a versatile building block in organic synthesis.
Table 2: Synthetic Routes Involving (1S)-1-phenyl-N-((tetrahydro-2H-pyran-3-yl)methyl)ethanamine
Toxicological Studies
Understanding the safety profile of (1S)-1-phenyl-N-((tetrahydro-2H-pyran-3-yl)methyl)ethanamine is crucial for its application as a therapeutic agent. Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, it requires thorough evaluation to ascertain its safety and potential side effects.
Safety Profile Analysis
Studies have shown that related compounds may exhibit hepatotoxicity at higher concentrations, necessitating further investigation into the metabolic pathways and toxicity mechanisms associated with (1S)-1-phenyl-N-((tetrahydro-2H-pyran-3-yl)methyl)ethanamine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its tetrahydropyran (THP) ring and chiral phenyl group. Below is a comparison with key analogues:
Table 1: Structural and Functional Comparison
Pharmacological and Toxicological Insights
- NBOMe Series (25I-NBOMe, 25B-NBOMe): These compounds share the ethanamine backbone but feature halogenated dimethoxyphenyl rings and a 2-methoxybenzyl group. They are potent 5-HT2A agonists with high toxicity risks, including seizures and fatalities .
- Nitenpyram Metabolites : These intermediates, such as N-((6-chloropyridin-3-yl)methyl)ethanamine, exhibit polar substituents (e.g., chloropyridinyl) that enhance water solubility, favoring renal excretion. The target compound’s THP group may similarly improve metabolic stability compared to NBOMe derivatives .
- Heterocyclic Amines (e.g., Pyrrolidine/Pyrazole Derivatives) : Compounds like 1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine () prioritize small heterocycles for receptor binding. The THP ring in the target compound provides a bulkier, oxygen-rich moiety, which could alter binding kinetics at amine-sensitive receptors .
Physicochemical Properties
- Lipophilicity : The THP ring in the target compound introduces oxygen atoms, likely reducing logP compared to NBOMe derivatives (which have methoxy and halogen groups). This may decrease blood-brain barrier permeability.
- Stereochemical Influence : The (1S)-configured phenyl group introduces chirality, which could lead to enantioselective interactions with biological targets, a feature absent in racemic NBOMe compounds.
Preparation Methods
Preparation Methods from Patent Literature
A significant source of detailed synthetic methodology is the patent WO2015132803A2, which, while primarily focused on related tetrahydropyran derivatives, provides insights into preparation techniques relevant to this compound class.
Key steps relevant to preparation:
- Starting Materials: Commercially available tetrahydro-2H-pyran-3-yl derivatives and chiral phenylethanamine precursors.
- Silyl Protection: The use of trimethylsilyl chloride with N-methylmorpholine in tetrahydrofuran to protect hydroxyl groups on the tetrahydropyran ring, facilitating selective functionalization.
- Alkylation/Reductive Amination: The nitrogen of the ethanamine is alkylated with a tetrahydropyran-3-ylmethyl halide or equivalent electrophile under mild basic conditions.
- Purification: The product is purified by dissolving in ether or ester solvents, washing with water, and solvent removal to obtain pure amorphous compounds.
- Solvent Selection: Solvents such as methyl tertiarybutyl ether (MTBE), ethyl acetate, and aqueous methanol are used strategically for reaction and purification steps.
- Base Treatment: Mild bases like sodium carbonate or bicarbonate are employed to facilitate deprotection or neutralization steps without racemization or decomposition.
Reaction conditions summary table:
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| a) | Trimethylsilyl chloride, N-methylmorpholine, THF | Protection of hydroxyl groups | Enables selective functionalization |
| b) | Alkylation with tetrahydropyran-3-ylmethyl electrophile | Formation of N-substituted amine | Mild base conditions to avoid racemization |
| c) | Sodium carbonate in aqueous methanol | Deprotection and neutralization | Preserves stereochemistry |
| d) | Solvent washes (ether, ethyl acetate) | Purification | Removal of impurities and isolation |
This method ensures high purity and retention of the (1S) stereochemistry.
Detailed Reaction Optimization and Conditions (From Related Studies)
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | Acetic acid (1 eq.) | Optimal for selective amination |
| Solvent | Ethanol | Best yield and selectivity |
| Temperature | 70 °C | Balanced reaction rate and stability |
| Reaction Time | 3 hours | Complete conversion |
| Base for deprotection | Sodium carbonate (aqueous methanol) | Mild, preserves chiral integrity |
Attempts to modify temperature, catalyst type, or solvent typically resulted in lower yields or decomposition, indicating the robustness of these optimized conditions.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Silyl Protection + Alkylation | Trimethylsilyl chloride, N-methylmorpholine, THF; alkylation with tetrahydropyran-3-ylmethyl halide; sodium carbonate deprotection | High stereochemical purity; mild conditions | Requires protection/deprotection steps |
| Multicomponent One-Pot Reaction | Primary amine, α-hydroxyketone, acetic acid, ethanol, 70 °C | Efficient, selective, scalable | Adaptation needed for specific substrate |
| Reductive Amination | Chiral phenyl ethanamine + tetrahydropyran-3-carbaldehyde + reducing agent (e.g., NaBH4) | Direct formation of C-N bond; straightforward | Control of stereochemistry critical |
Research Findings and Considerations
- Stereochemistry: Maintaining the (1S) configuration is critical; mild bases and controlled temperatures prevent racemization.
- Solvent Effects: Polar aprotic solvents and ethers are preferred for purification; alcoholic solvents are used during reaction but avoided during final isolation.
- Purity: Amorphous pure compounds are obtained after solvent washes and distillation, confirming the efficiency of the process.
- Scalability: Methods described in patents and recent literature indicate feasibility for gram-scale synthesis without loss of yield or purity.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the structure and stereochemistry of (1S)-1-phenyl-N-((tetrahydro-2H-pyran-3-yl)methyl)ethanamine?
- Methodological Answer :
- 1H/13C NMR : Analyze coupling constants to confirm stereochemical orientation (e.g., phenyl group spatial arrangement) and verify the tetrahydropyran ring's substituents. For example, characteristic splitting patterns in the 1H NMR spectrum can distinguish axial/equatorial protons in the pyran ring .
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., cellulose-based columns) to ensure ≥99% enantiomeric purity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (C14H21NO) with an error margin <2 ppm .
Q. What synthetic strategies are documented for introducing the tetrahydro-2H-pyran-3-ylmethyl moiety in similar ethanamine derivatives?
- Methodological Answer :
- Reductive Amination : React tetrahydro-2H-pyran-3-carbaldehyde with (S)-1-phenylethanamine using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4-5). Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexanes) .
- Purification : Isolate the product via flash chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexanes). Confirm purity by HPLC (>98%) .
Advanced Research Questions
Q. How can researchers address discrepancies in biological assay results attributed to stereochemical variations of the compound?
- Methodological Answer :
- Enantiomer-Specific Profiling : Separate enantiomers using preparative chiral HPLC (e.g., Chiralpak IA column, isocratic elution with heptane/ethanol). Test each isomer in receptor binding assays (e.g., σ1 receptor affinity) to isolate stereochemical effects .
- Controlled Assay Conditions : Standardize assay parameters (pH 7.4, 37°C) to minimize environmental variability. Use radioligand displacement assays with [3H]-labeled analogs for quantitative comparisons .
Q. What methodologies are effective in identifying and quantifying oxidative degradation products of this compound?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to 3% H2O2 at 40°C for 72 hours. Analyze degradation products via LC-MS/MS (ESI+ mode, m/z 220–400 range). Compare fragmentation patterns to synthesized standards (e.g., N-oxide derivatives) .
- Stability-Indicating Methods : Validate HPLC methods (C18 column, 0.1% TFA in water/acetonitrile) to resolve degradation peaks with resolution >2.0 .
Q. How does the spatial arrangement of the tetrahydropyran ring influence the compound's physicochemical properties?
- Methodological Answer :
- Conformational Analysis : Perform X-ray crystallography (e.g., CCDC entry from Pharmorphix) to determine the ring's chair/boat conformation. Correlate with solubility (logP ~2.5) via shake-flask partitioning experiments .
- Molecular Dynamics Simulations : Compare free-energy landscapes of ring puckering modes using AMBER force fields. Solvent-accessible surface area (SASA) calculations predict hydrogen-bonding capacity in aqueous media .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound's σ1 receptor binding affinity (Ki values ranging from 10–50 nM)?
- Methodological Answer :
- Standardize Radioligand Sources : Use [3H]-(+)-Pentazocine with consistent specific activity (e.g., 20 Ci/mmol). Normalize data to reference compounds (e.g., haloperidol) across labs .
- Membrane Preparation Consistency : Use HEK293 cells stably expressing human σ1 receptors. Validate protein concentration (≥1 mg/mL) and avoid freeze-thaw cycles to maintain receptor integrity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
